5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidoindole core, followed by the addition of the various functional groups. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired order of functional group addition .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidoindole core suggests that this compound may have interesting electronic properties, as this structure is often associated with conjugated systems and aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions, while the fluoro group might be involved in electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluoro group could increase the compound’s stability and lipophilicity, while the methoxybenzyl group could influence its solubility .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of similar compounds, such as 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been reported, showcasing the development of new biologically active molecules through experimental and theoretical studies. These compounds have been crystallized and studied for their electronic and spatial structure, providing insights into their potential as biological inhibitors, particularly against hepatitis B virus due to their in vitro nanomolar inhibitory activity (Ivashchenko et al., 2019).
Molecular, Electronic, and Nonlinear Optical Properties
Research into the electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic compounds, including those with methoxybenzyl and chlorobenzyl groups, has been conducted. This includes the study of geometric parameters, ionization potential, electron affinity, and energy gap among others, aiming to understand their electronic properties better through DFT calculations (Beytur & Avinca, 2021).
Biological Activity
Pyrimidine derivatives, including those with fluoro and methoxybenzyl substituents, have been synthesized and evaluated for their biological activities. For example, a series of derivatives were prepared and showed significant larvicidal activity, indicating their potential in biological applications and as antiviral agents (Gorle et al., 2016).
Antitumor and Anticancer Properties
The synthesis of novel compounds and their cytotoxic activities against cancer cells have been explored. For instance, isatin derivatives, which share structural similarities with the compound , have shown significant in vitro cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Reddy et al., 2013).
Luminescence and Electroluminescence
The study of diphenylboron complexes of substituted indoles, similar to the compound of interest, has been conducted to examine the effects of substituent groups on their luminescence. These studies have highlighted the potential for tuning the luminescence properties of such complexes for applications in light-emitting devices (Liu et al., 2002).
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-8-fluoro-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2/c1-32-22-8-3-2-6-17(22)14-29-15-28-23-20-12-19(27)9-10-21(20)30(24(23)25(29)31)13-16-5-4-7-18(26)11-16/h2-12,15H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHFVXRRHIZLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.